molecular formula C12H11NO3 B143994 Methyl 1-acetyl-1H-indole-6-carboxylate CAS No. 126759-62-4

Methyl 1-acetyl-1H-indole-6-carboxylate

Cat. No. B143994
M. Wt: 217.22 g/mol
InChI Key: GGOQZKUQPXTQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-acetyl-1H-indole-6-carboxylate, also known as MAIC, is a compound that has gained significant attention in scientific research due to its potential as a pharmaceutical intermediate. MAIC is a heterocyclic compound that contains an indole ring, which is a common structural motif found in many biologically active molecules.

Mechanism Of Action

The mechanism of action of Methyl 1-acetyl-1H-indole-6-carboxylate is not fully understood. However, it has been suggested that Methyl 1-acetyl-1H-indole-6-carboxylate may act by inhibiting enzymes involved in the growth and survival of cancer cells. Methyl 1-acetyl-1H-indole-6-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, Methyl 1-acetyl-1H-indole-6-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Methyl 1-acetyl-1H-indole-6-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In addition, Methyl 1-acetyl-1H-indole-6-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells. Methyl 1-acetyl-1H-indole-6-carboxylate has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, Methyl 1-acetyl-1H-indole-6-carboxylate has been found to have antiviral activity against the Zika virus.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 1-acetyl-1H-indole-6-carboxylate in lab experiments is that it is relatively easy to synthesize. Methyl 1-acetyl-1H-indole-6-carboxylate can be synthesized using various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. Another advantage of using Methyl 1-acetyl-1H-indole-6-carboxylate is that it has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a potentially useful pharmaceutical intermediate. However, one limitation of using Methyl 1-acetyl-1H-indole-6-carboxylate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Methyl 1-acetyl-1H-indole-6-carboxylate. One direction is to further investigate its mechanism of action. Understanding how Methyl 1-acetyl-1H-indole-6-carboxylate works at a molecular level could lead to the development of more effective pharmaceuticals. Another direction is to explore its potential as a treatment for other diseases, such as viral infections and autoimmune disorders. In addition, future research could focus on optimizing the synthesis method of Methyl 1-acetyl-1H-indole-6-carboxylate to make it more efficient and cost-effective.

Synthesis Methods

Methyl 1-acetyl-1H-indole-6-carboxylate can be synthesized using various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a ketone with an amine in the presence of an acid catalyst to form an indole. In the case of Methyl 1-acetyl-1H-indole-6-carboxylate, the starting materials are acetylacetone and tryptamine, which react to form Methyl 1-acetyl-1H-indole-6-carboxylate in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate. The Pictet-Spengler reaction involves the reaction of a tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form an indole.

Scientific Research Applications

Methyl 1-acetyl-1H-indole-6-carboxylate has been studied for its potential as a pharmaceutical intermediate. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. Methyl 1-acetyl-1H-indole-6-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 1-acetyl-1H-indole-6-carboxylate has been found to have antiviral activity against the Zika virus.

properties

CAS RN

126759-62-4

Product Name

Methyl 1-acetyl-1H-indole-6-carboxylate

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 1-acetylindole-6-carboxylate

InChI

InChI=1S/C12H11NO3/c1-8(14)13-6-5-9-3-4-10(7-11(9)13)12(15)16-2/h3-7H,1-2H3

InChI Key

GGOQZKUQPXTQKN-UHFFFAOYSA-N

SMILES

CC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC

Canonical SMILES

CC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

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